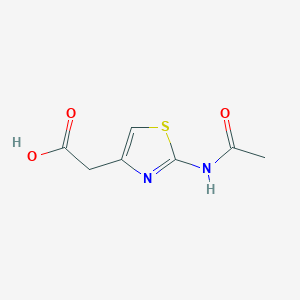

(2-Acetylamino-thiazol-4-yl)-acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to "(2-Acetylamino-thiazol-4-yl)-acetic acid," involves a variety of chemical strategies. For instance, the efficient preparation of related compounds, like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, demonstrates the use of starting materials such as 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, further refined by stereochemical structure determination through X-ray crystallography (Kanai et al., 1993).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including variations of acetylamino-thiazolyl-acetic acids, has been extensively analyzed using techniques such as X-ray diffraction analysis (XDA). This allows for a detailed understanding of the compound's three-dimensional configuration, critical for assessing its interaction potential in biological systems and chemical reactions (Krapivin et al., 1992).

Chemical Reactions and Properties

Thiazole compounds are known for their reactivity in various chemical reactions. The synthesis of thiazole derivatives often involves multicomponent reactions, showcasing their chemical versatility. For example, acetic acid-mediated regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives has been achieved through a domino reaction, highlighting the chemical reactivity and potential for generating structurally diverse molecules (Saroha & Khurana, 2019).

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

- Antimicrobial Properties : Derivatives of 2-acetylamino-thiazol-4-yl-acetic acid exhibit significant antimicrobial activities. A study synthesizing various 2-[(benzoxazole/benzimidazole-2-yl)sulfanyl] acetylamino]thiazoles derivatives demonstrated their effective antibacterial and antifungal properties against various microorganisms including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata (Kaplancıklı et al., 2004).

Biochemical Properties and Synthesis

- Synthesis and Properties : Studies on the synthesis of derivatives of 2-acetylamino-thiazol-4-yl-acetic acid and their biochemical properties have been conducted. These include the creation of compounds with potential analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities (Salionov, 2015).

Applications in Anticonvulsant Therapy

- Anticonvulsant Activity : The synthesis of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores, which showed promising anticonvulsant activity in various models, demonstrates the potential of 2-acetylamino-thiazol-4-yl-acetic acid derivatives in anticonvulsant therapy (Mishchenko et al., 2020).

Corrosion Inhibition

- Corrosion Inhibition : Derivatives of 2-acetylamino-thiazol-4-yl-acetic acid have shown efficacy as corrosion inhibitors, particularly in the petroleum industry. For example, a study on thiadiazoline compounds, including derivatives of 2-acetylamino-thiazol-4-yl-acetic acid, demonstrated excellent corrosion mitigation properties for petroleum oil well/tubing steel (Tiwari et al., 2021).

Antituberculosis Activity

- Antituberculosis Properties : Some derivatives of 2-acetylamino-thiazol-4-yl-acetic acid have been studied for their antituberculosis activity, showing effectiveness against various strains of Mycobacterium tuberculosis (Mamolo et al., 2003).

Anticancer and Binding Characteristics

- Anticancer Activity and Binding to Human Serum Albumin : A specific derivative of 2-acetylamino-thiazol-4-yl-acetic acid demonstrated anticancer activity along with antibacterial properties. Its binding characteristics to human serum albumin were also investigated to understand its pharmacokinetic mechanism (Karthikeyan et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOJFJKNUZUGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360649 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Acetylamino-thiazol-4-yl)-acetic acid | |

CAS RN |

202408-30-8 | |

| Record name | (2-Acetylamino-thiazol-4-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)